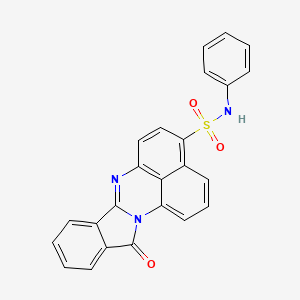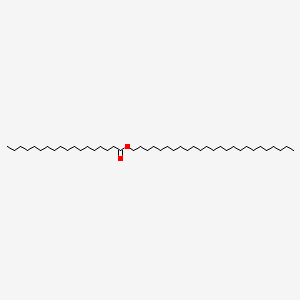
Pentacosyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosyl octadecanoate is an ester compound formed from pentacosyl alcohol and octadecanoic acid. It is a long-chain ester with significant applications in various fields due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it useful in industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentacosyl octadecanoate can be synthesized through esterification, where pentacosyl alcohol reacts with octadecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C2H5OH+C1H3COOH→C2H5COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to maintain the reaction temperature and ensure the removal of water formed during the reaction. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosyl octadecanoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction of the ester can yield the original alcohol and acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentacosyl alcohol and octadecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Hydrolysis: Acidic hydrolysis involves sulfuric acid (H₂SO₄), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Oxidation: Pentacosyl alcohol and octadecanoic acid.
Reduction: Pentacosyl alcohol and octadecanoic acid.
Hydrolysis: Pentacosyl alcohol and octadecanoic acid.
Applications De Recherche Scientifique
Pentacosyl octadecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mécanisme D'action
The mechanism of action of pentacosyl octadecanoate involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl octadecanoate: Another long-chain ester with similar hydrophobic properties.
Hexacosyl octadecanoate: Similar in structure but with a longer alcohol chain.
Uniqueness
Pentacosyl octadecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and stability. This makes it particularly useful in applications requiring long-term stability and hydrophobic interactions.
Propriétés
Formule moléculaire |
C43H86O2 |
|---|---|
Poids moléculaire |
635.1 g/mol |
Nom IUPAC |
pentacosyl octadecanoate |
InChI |
InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-42-45-43(44)41-39-37-35-33-31-29-27-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clé InChI |
FMRVRXSPNFNCQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
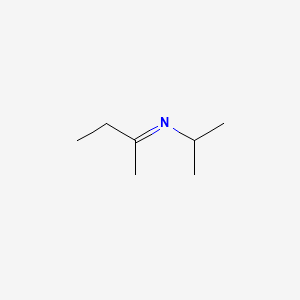
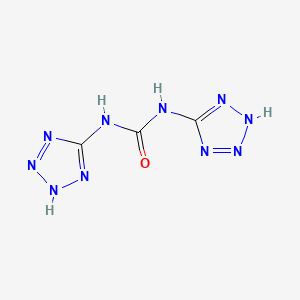
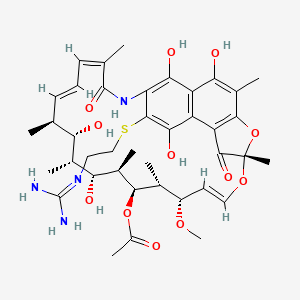
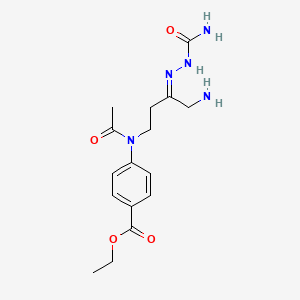

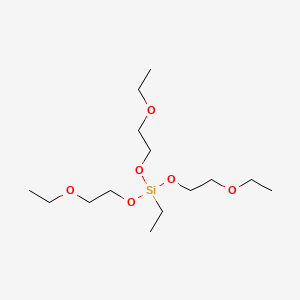
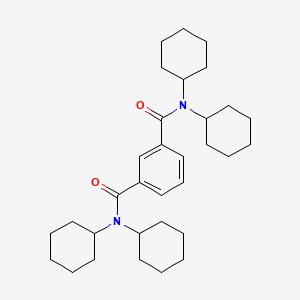
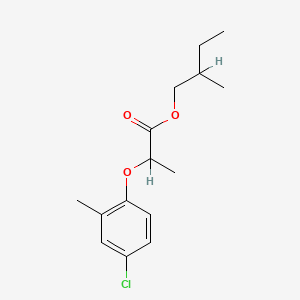
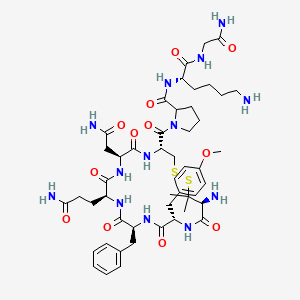
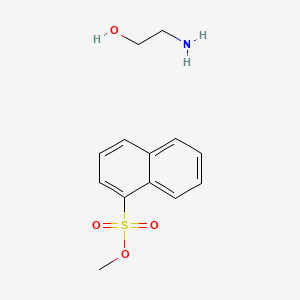
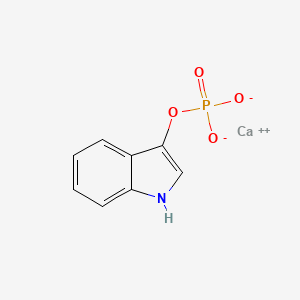
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
